molecular formula C7H6ClF2N B6268483 6-chloro-3-(difluoromethyl)-2-methylpyridine CAS No. 1805315-05-2

6-chloro-3-(difluoromethyl)-2-methylpyridine

Cat. No. B6268483
CAS RN: 1805315-05-2
M. Wt: 177.6
InChI Key:
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Description

6-Chloro-3-(difluoromethyl)-2-methylpyridine (6-CFM-2MP) is an organic compound used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many biological molecules. 6-CFM-2MP is a valuable tool for studying the structure and function of proteins and other biological molecules. It has been used in a variety of laboratory experiments and has been found to be beneficial for a variety of biochemical and physiological applications.

Mechanism of Action

The mechanism of action of 6-chloro-3-(difluoromethyl)-2-methylpyridine is not fully understood. It is thought to bind to the active sites of proteases and phosphatases, preventing them from breaking down their respective substrates. It is also thought to interact with other proteins, altering their structure and function.
Biochemical and Physiological Effects
6-chloro-3-(difluoromethyl)-2-methylpyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of proteases and phosphatases, leading to an increase in the activity of their respective substrates. It has also been found to alter the structure and function of proteins, leading to changes in their activity. In addition, it has been found to have an effect on the metabolism of drugs, leading to changes in their absorption and distribution.

Advantages and Limitations for Lab Experiments

6-chloro-3-(difluoromethyl)-2-methylpyridine has a number of advantages and limitations for laboratory experiments. One of the main advantages of using 6-chloro-3-(difluoromethyl)-2-methylpyridine is that it is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively easy to synthesize and use in laboratory experiments. However, it is not as potent as some other inhibitors and has a relatively short half-life, making it unsuitable for some experiments.

Future Directions

There are a number of possible future directions for the use of 6-chloro-3-(difluoromethyl)-2-methylpyridine. It could be used in combination with other inhibitors to increase its potency and half-life. It could also be used in combination with other drugs to study their effects on biological systems. It could also be used as a tool for studying the structure and function of proteins and other biological molecules. Finally, it could be used to study the effects of drugs on the metabolism of other drugs.

Synthesis Methods

6-chloro-3-(difluoromethyl)-2-methylpyridine can be synthesized from 3-chloro-2-methylpyridine and difluoromethylmagnesium bromide via a Grignard reaction. The Grignard reaction involves the addition of the Grignard reagent to the substrate, resulting in the formation of a new C-C bond and the release of a bromide ion. The reaction is carried out in an inert atmosphere such as nitrogen, and the reaction mixture is heated to between 0 and 5°C to ensure complete reaction.

Scientific Research Applications

6-chloro-3-(difluoromethyl)-2-methylpyridine has been used in a variety of scientific research applications. It has been used as an inhibitor of proteases, enzymes that break down proteins. It has also been used as an inhibitor of phosphatases, enzymes that break down phosphates. It has been used to study the structure and function of proteins and other biological molecules, and it has been used as a tool for studying the effects of drugs on biological systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-3-(difluoromethyl)-2-methylpyridine involves the reaction of 2-methyl-6-nitropyridine with difluoromethyl chloride followed by reduction with tin(II) chloride and hydrochloric acid, and finally, chlorination with thionyl chloride.", "Starting Materials": [ "2-methyl-6-nitropyridine", "difluoromethyl chloride", "tin(II) chloride", "hydrochloric acid", "thionyl chloride" ], "Reaction": [ "Step 1: 2-methyl-6-nitropyridine is reacted with difluoromethyl chloride in the presence of a base such as potassium carbonate to yield 6-chloro-3-(difluoromethyl)-2-methylpyridine.", "Step 2: The resulting product from step 1 is then reduced with tin(II) chloride and hydrochloric acid to remove the nitro group and form 6-chloro-3-(difluoromethyl)-2-methylpyridine.", "Step 3: Finally, the product from step 2 is chlorinated with thionyl chloride to yield the desired compound, 6-chloro-3-(difluoromethyl)-2-methylpyridine." ] }

CAS RN

1805315-05-2

Molecular Formula

C7H6ClF2N

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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